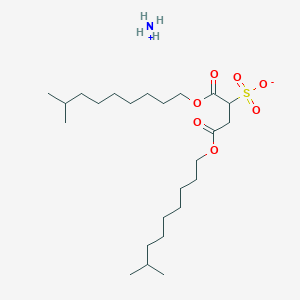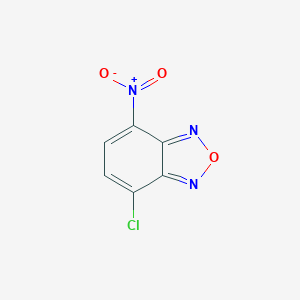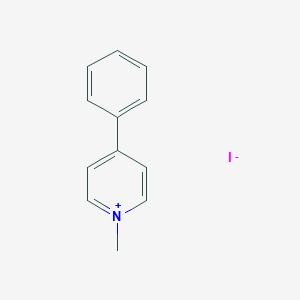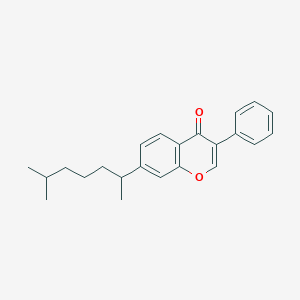
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one, also known as DMHPB, is a synthetic compound that belongs to the family of coumarin derivatives. It is a yellow crystalline solid that has been studied for its potential applications in various fields, including scientific research and drug development.
Mecanismo De Acción
The exact mechanism of action of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has been reported to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has also been reported to induce apoptosis in cancer cells by activating various apoptotic pathways.
Efectos Bioquímicos Y Fisiológicos
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has been reported to exhibit various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and protect against oxidative stress-induced damage. 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has several advantages for use in lab experiments, such as its high purity and stability. It can be easily synthesized in large quantities and purified through various techniques. However, 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one also has some limitations, such as its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one. One potential area of research is the development of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one-based fluorescent probes for detecting metal ions in biological systems. Another potential area of research is the investigation of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one as a potential therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further studies are needed to fully understand the mechanism of action and potential applications of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one in various scientific research areas.
Métodos De Síntesis
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one can be synthesized through a multi-step reaction process that involves the condensation of 1,5-dimethylhexan-1-ol and 4-hydroxycoumarin in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one. The purity and yield of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has been studied for its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit various biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
Número CAS |
146935-07-1 |
|---|---|
Nombre del producto |
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one |
Fórmula molecular |
C23H26O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
7-(6-methylheptan-2-yl)-3-phenylchromen-4-one |
InChI |
InChI=1S/C23H26O2/c1-16(2)8-7-9-17(3)19-12-13-20-22(14-19)25-15-21(23(20)24)18-10-5-4-6-11-18/h4-6,10-17H,7-9H2,1-3H3 |
Clave InChI |
TWAUKAYSROIROR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)CCCC(C)C1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Sinónimos |
7-(6-methylheptan-2-yl)-3-phenyl-chromen-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



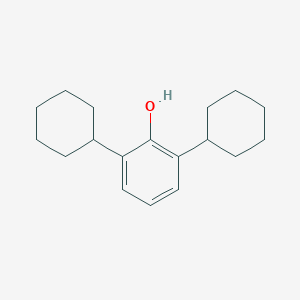
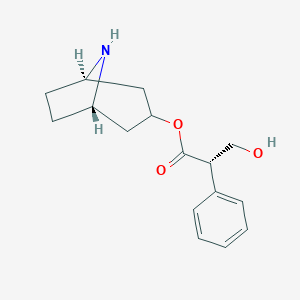
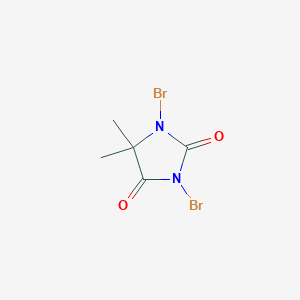
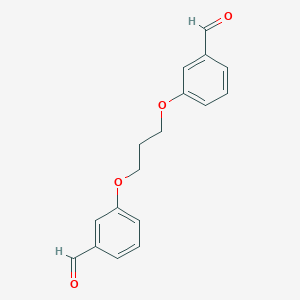
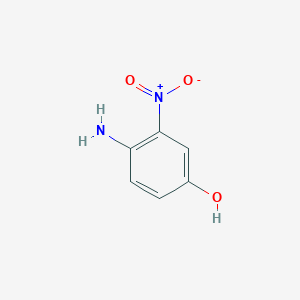
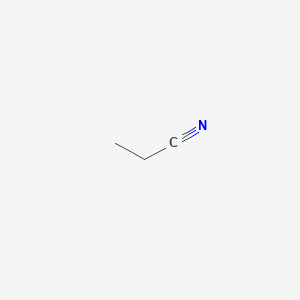
![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)
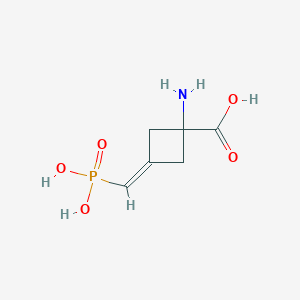
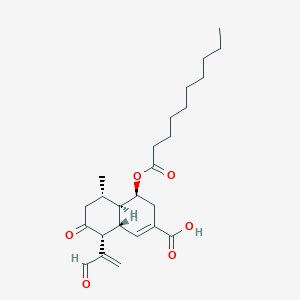
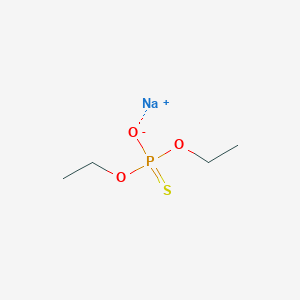
![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)
